molecular formula C16H14N2O4 B1630298 (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol CAS No. 256475-85-1

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol

Cat. No.: B1630298
CAS No.: 256475-85-1
M. Wt: 298.29 g/mol
InChI Key: SSMAYPAWAVLZAT-HUUCEWRRSA-N
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Description

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol is a chiral oxazoline derivative characterized by a 4,5-dihydrooxazole (oxazoline) core substituted with a 4-nitrophenyl group at position 5, a phenyl group at position 2, and a hydroxymethyl group at position 2. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

[(4R,5R)-5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-10-14-15(11-6-8-13(9-7-11)18(20)21)22-16(17-14)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMAYPAWAVLZAT-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650737
Record name [(4R,5R)-5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256475-85-1
Record name [(4R,5R)-5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4R,5R)-[5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-yl]methanol revolves around two primary approaches: (1) stereospecific isomerization of azetidine precursors and (2) cyclization of amino alcohols with nitroaromatic carbonyl compounds. Both methods require meticulous control over stereochemistry, often achieved through chiral catalysts or auxiliaries. Key challenges include regioselective ring formation, introduction of the 4-nitrophenyl group, and retention of the hydroxymethyl moiety at the 4-position.

Azetidine Isomerization Route

Mechanism and Stereochemical Control

Azetidine isomerization, as demonstrated in the synthesis of analogous 2-oxazolines, offers a robust pathway to access the target compound. The process involves the acid-catalyzed ring-opening of 3-amido-2-phenyl azetidines, followed by stereospecific reorganization into the dihydrooxazole framework. Copper(II) triflate (Cu(OTf)₂) has been identified as an effective catalyst, facilitating the retention of stereochemistry during the isomerization (Figure 1).

For the target molecule, the azetidine precursor (1) is designed with a 4-nitrophenyl substituent at the 5-position and a phenyl group at the 2-position. Under Cu(OTf)₂ catalysis, the azetidine undergoes nucleophilic attack at the C2 position, leading to ring expansion and formation of the (4R,5R)-configured dihydrooxazole. The hydroxymethyl group is introduced via a benzyl alcohol derivative during the azetidine synthesis stage.

Reaction Conditions
  • Catalyst : Cu(OTf)₂ (10 mol%)
  • Solvent : Dichloromethane (DCM), 25°C
  • Yield : 89–94%

Experimental Optimization

Critical parameters include the electronic nature of the azetidine’s aryl substituents and the reaction temperature. Electron-withdrawing groups (e.g., nitro) enhance the electrophilicity of the azetidine, accelerating ring-opening. Conversely, steric hindrance from the phenyl group necessitates prolonged reaction times (12–24 hours).

Cyclization of Amino Alcohols with Nitroaromatic Aldehydes

Stepwise Synthesis

This method involves the condensation of a chiral amino alcohol (2) with 4-nitrobenzaldehyde (3) , followed by cyclization to form the dihydrooxazole ring (Scheme 1). The amino alcohol, (1R,2R)-2-amino-1-phenyl-1-(4-nitrophenyl)ethanol, is prepared via asymmetric epoxidation of styrene derivatives, followed by regioselective ring-opening with ammonia.

Key Steps
  • Condensation : The amino alcohol reacts with 4-nitrobenzaldehyde in ethanol under reflux, forming a Schiff base intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the imine carbon generates the oxazoline ring.
  • Reduction : The ketone intermediate is reduced using sodium borohydride (NaBH₄) to yield the hydroxymethyl group.
Reaction Conditions
  • Solvent : Ethanol, reflux (78°C)
  • Reducing Agent : NaBH₄ (2 equiv)
  • Yield : 75–82%

Stereochemical Outcomes

The (4R,5R) configuration arises from the inherent chirality of the amino alcohol precursor. Use of (1R,2R)-configured amino alcohols ensures retention of stereochemistry during cyclization, as demonstrated by X-ray crystallography of related compounds.

Comparative Analysis of Methods

Parameter Azetidine Isomerization Amino Alcohol Cyclization
Stereochemical Control High (via catalyst) Moderate (dependent on precursor)
Yield 89–94% 75–82%
Functional Group Tolerance Limited to electron-deficient aryl groups Broad (compatible with nitro, methoxy)
Complexity Multi-step azetidine synthesis Direct cyclization

The azetidine route excels in stereoselectivity but requires intricate precursor synthesis. In contrast, the amino alcohol method offers simplicity but lower yields due to competing side reactions during cyclization.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

Overview

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol is a chiral organic compound with the molecular formula C16H14N2O4 and a molecular weight of 298.29 g/mol. Its unique oxazole ring structure and the presence of a nitrophenyl group make it significant in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives may exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Organic Synthesis

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol serves as a versatile chiral building block in the synthesis of complex molecules. Its unique structure allows for:

  • Asymmetric Catalysis : Utilized as a ligand in catalytic reactions to produce enantiomerically enriched products.

Material Science

The compound is being explored for its properties in developing new materials, particularly those requiring specific chemical functionalities or stability under various conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives of (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol against common bacterial strains. Results indicated that certain derivatives showed enhanced inhibition compared to standard antibiotics.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal investigated the anticancer properties of this compound on breast cancer cell lines. The findings demonstrated that specific concentrations led to significant reductions in cell viability, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol involves its interaction with specific molecular targets. The oxazoline ring and the nitrophenyl group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Modifications in Oxazoline Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Heterocycle Type Molecular Weight Key Properties/Applications Reference
(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol 5-(4-NO₂Ph), 2-Ph, 4-CH₂OH Dihydrooxazole 326.30* High polarity due to -NO₂ and -CH₂OH
((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol 5-(4-I-Ph), 2-Ph, 4-CH₂OH Dihydrooxazole 379.19 Enhanced halogen bonding; radioimaging potential
(4R,5R)-2-Dichloromethyl-5-(4-methylsulfonyl-phenyl)-4,5-dihydrooxazol-4-ylmethanol 2-Cl₂CH, 5-(4-SO₂MePh), 4-CH₂OH Dihydrooxazole 403.26* Sulfonyl group improves solubility
5-(4-Nitrophenyl)oxazole 5-(4-NO₂Ph), 2-H Oxazole (unsaturated) 190.15 Simpler structure; lower molecular weight

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The nitro group in the target compound increases electrophilicity compared to the iodophenyl analog, which may enhance reactivity in nucleophilic additions .
  • Steric and Solubility Factors : The methylsulfonyl substituent in the dichloromethyl analog improves aqueous solubility, whereas the iodophenyl derivative’s bulkier halogen may hinder crystallization .
  • Synthetic Utility : Unsaturated oxazoles (e.g., 5-(4-Nitrophenyl)oxazole) lack the dihydro moiety, reducing conformational flexibility but enabling aromatic conjugation .

Heterocyclic Variants: Thiazole and Thiophene Derivatives

Comparative analysis with non-oxazoline heterocycles:

Compound Name Heterocycle Type Substituents Molecular Weight Notable Features Reference
(4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid Dihydrothiazole 4-COOH, 2-Ph 207.25* Sulfur atom enhances metal coordination; used in chiral ligands
(4-Chlorophenyl)(2-phenyl-4,5-dipropylthiophen-3-yl)methanol Thiophene 3-CH₂OH, 2-Ph, 4,5-dipropyl 418.95* Lipophilic; potential antimicrobial activity

Key Observations :

  • Electronic Structure : Thiazoles (with sulfur) exhibit lower electronegativity than oxazolines, affecting redox behavior .
  • Biological Activity: Thiophene derivatives like (4-chlorophenyl)(2-phenyl-thiophen-3-yl)methanol may show enhanced membrane permeability due to alkyl chains .

Physicochemical and Functional Comparisons

Property Target Compound Iodophenyl Analog Thiazole Derivative
LogP (Predicted) ~2.1 (moderately lipophilic) ~3.5 (higher lipophilicity) ~1.8 (polar due to -COOH)
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 2 (-COOH, -OH)
Melting Point Not reported Not reported 57°C (similar nitro compounds)

Biological Activity

(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol is an organic compound notable for its unique oxazole ring structure and potential biological activities. With a molecular formula of C16H14N2O4 and a molecular weight of 298.29 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse functional groups and structural features that may influence its biological interactions.

The compound features a five-membered heterocyclic oxazole ring containing nitrogen and oxygen atoms, along with a nitrophenyl group. These structural characteristics contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Density1.36 g/cm³ (predicted)
Boiling Point512.5 °C (predicted)
pKa14.22 (predicted)

Biological Activity

Research indicates that (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various Gram-positive and Gram-negative bacteria. The specific mechanisms of action are still under investigation, but it is believed that the nitrophenyl group may enhance its interaction with bacterial cell membranes.

Anticancer Potential

Recent findings suggest that (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is needed to elucidate the exact pathways involved.

Case Studies

Several studies have explored the biological activity of similar compounds with related structures:

  • Study on Oxazole Derivatives : A study demonstrated that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity against E. coli and S. aureus. The presence of different substituents significantly influenced their efficacy .
  • Anticancer Research : Research published in a peer-reviewed journal highlighted the cytotoxic effects of oxazole derivatives on breast cancer cell lines, suggesting that modifications to the oxazole ring can enhance therapeutic potential .
  • Mechanistic Studies : Investigations into the binding affinities of similar compounds with target proteins revealed that structural modifications could lead to improved bioactivity and selectivity .

Interaction Studies

Interaction studies involving (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol focus on its binding affinities with various biological targets. Preliminary findings suggest that the compound shows promising interactions with enzymes involved in metabolic pathways relevant to disease treatment.

Q & A

What are the established synthetic routes for (4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol, and how is stereochemical control achieved?

Methodological Answer:
Stereoselective synthesis often employs chiral auxiliaries or catalytic asymmetric methods. For example, allylboration strategies (as demonstrated in γ-butyrolactone synthesis) can achieve high enantiomeric excess (e.g., 73% yield for a structurally related 4-nitrophenyl-containing lactone) . Oxazole ring formation may involve cyclization of β-hydroxyamides under dehydrating conditions, with stereochemistry controlled by chiral ligands or substrates. Computational modeling (e.g., Multiwfn for transition-state analysis) can predict steric and electronic influences on stereochemical outcomes .

How is the absolute configuration of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction using programs like SHELXL (SHELX system) is the gold standard for determining absolute configuration. Refinement of Flack or Hooft parameters validates the (4R,5R) configuration . Complementary methods include vibrational circular dichroism (VCD) or NMR-based Mosher ester analysis for solution-state confirmation .

What computational tools are recommended for analyzing the electronic properties of this compound?

Advanced Answer:
Multiwfn enables wavefunction analysis to map electrostatic potential (ESP), electron localization function (ELF), and Fukui indices, critical for understanding reactivity and intermolecular interactions. For example, the nitro group’s electron-withdrawing effects can be quantified via ESP surfaces, guiding predictions of nucleophilic/electrophilic sites . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to correlate electronic structure with spectroscopic data .

How can contradictions in enantiomeric excess (ee) data between synthetic batches be resolved?

Advanced Answer:
Cross-validation using orthogonal techniques is essential:

  • Chiral HPLC : Compare retention times with authentic standards.
  • NMR Derivatization : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomer signals.
  • X-ray Crystallography : Confirm configuration in crystalline form .
    Statistical error analysis (e.g., R-factor comparison in SHELXL) identifies systematic biases in crystallographic data .

What strategies optimize oxazole ring formation during synthesis?

Methodological Answer:
Oxazole synthesis via cyclodehydration of β-hydroxyamides (e.g., using Burgess reagent or POCl₃) requires precise temperature control to minimize racemization. Microwave-assisted synthesis can enhance reaction efficiency. Monitoring by thin-layer chromatography (TLC) or in situ IR spectroscopy ensures intermediate stability. Substituent effects (e.g., nitro groups) may necessitate adjusted stoichiometry of dehydrating agents .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Answer:

  • NMR : ¹H/¹³C NMR identifies diastereotopic protons and confirms oxazole ring substitution patterns.
  • IR Spectroscopy : C=O (oxazole) and NO₂ stretching frequencies validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • X-ray Diffraction : Resolves stereochemistry and crystal packing .

How can diastereomeric ratios in reaction mixtures be quantified?

Advanced Answer:

  • Chiral Stationary Phase HPLC : Separates diastereomers using columns like Chiralpak IA/IB.
  • Dynamic NMR : Detects slow-exchange conformers at variable temperatures.
  • Computational Diastereomer Energy Comparison : Multiwfn calculates Gibbs free energy differences to predict favorable conformers .

What are the challenges in scaling up asymmetric synthesis while maintaining enantiopurity?

Advanced Answer:
Scale-up risks include racemization during prolonged reaction times or workup. Strategies:

  • Flow Chemistry : Reduces residence time and improves heat/mass transfer.
  • Chiral Additives : Stabilize transition states (e.g., TADDOL derivatives for kinetic resolution) .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks enantiomeric composition dynamically .

How does the nitro group influence the compound’s reactivity in catalytic reactions?

Methodological Answer:
The nitro group’s electron-withdrawing nature deactivates the oxazole ring toward electrophilic substitution but enhances hydrogen-bonding interactions in catalytic systems. DFT studies (e.g., NBO analysis) quantify charge distribution, while Hammett σ constants correlate substituent effects with reaction rates .

What protocols validate synthetic intermediates against literature data?

Basic Answer:

  • Comparative Melting Point Analysis : Discrepancies >2°C suggest impurities.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for structural confirmation.
  • Cross-Referencing CIF Files : Match unit cell parameters with deposited crystallographic data (e.g., CCDC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol
Reactant of Route 2
Reactant of Route 2
(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol

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